2-Methyl-3-thiosemicarbazide

Descripción

Contextualization within Medicinal Chemistry Research

In the field of medicinal chemistry, 2-Methyl-3-thiosemicarbazide serves as a pivotal precursor for the synthesis of thiosemicarbazone derivatives. researchgate.netresearchgate.net These derivatives are of considerable interest due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antifungal properties. researchgate.netontosight.aimdpi.com The mechanism of action for some of these compounds is believed to involve the inhibition of crucial enzymes, such as ribonucleotide reductase, or interference with cellular processes through metal chelation. researchgate.net Research has demonstrated that derivatives of this compound exhibit promising anticancer activity against various cell lines. ijper.orgresearchgate.net For instance, certain thiosemicarbazone derivatives have shown significant cytotoxic effects against human cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range. ijper.orgresearchgate.net

Role in Organic Synthesis and Heterocyclic Chemistry

The utility of this compound extends prominently into organic synthesis, where it functions as a versatile building block for constructing a variety of heterocyclic systems. sbq.org.brsemanticscholar.org Its reaction with aldehydes and ketones readily forms thiosemicarbazones, which are key intermediates for the synthesis of heterocycles like 1,3,4-thiadiazoles and 1,2,4-triazoles. mjcce.org.mkinnovareacademics.inorientjchem.org The synthesis of these heterocyclic rings is often achieved through cyclization reactions of the thiosemicarbazone intermediate under acidic or basic conditions. orientjchem.orgresearchgate.net For example, the reaction of a thiosemicarbazide (B42300) with an appropriate aldehyde, followed by cyclization, can yield 2-amino-1,3,4-thiadiazole (B1665364) derivatives. mjcce.org.mkorganic-chemistry.org Similarly, base-catalyzed intramolecular cyclization of substituted thiosemicarbazides is a common method for preparing 4,5-disubstituted-1,2,4-triazole-3-thiols. orientjchem.orgnih.govscirp.org

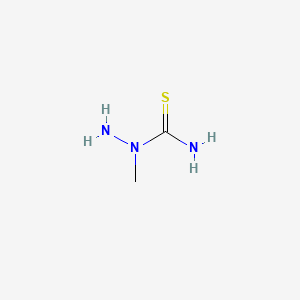

Structural Classification and Core Functional Group Analysis

From a structural standpoint, this compound, with the chemical formula C₂H₇N₃S, is classified as a thiosemicarbazide, which is a derivative of thiourea. ontosight.ai Its core structure features a hydrazine (B178648) moiety attached to a thiocarbonyl group. The key functional groups are the primary amine (-NH₂), a secondary amine with a methyl substituent (-NH(CH₃)), and a thione group (C=S).

X-ray crystallographic studies have provided detailed insights into its molecular structure. researchgate.netscirp.org The compound crystallizes in the monoclinic space group P2₁/n. researchgate.net The molecule exhibits an anti arrangement between the sulfur atom and the hydrazinic nitrogen atom with respect to the N2–C1 bond. researchgate.net The structure is nearly planar, and the molecules are interconnected in the crystal lattice through a network of hydrogen bonds. researchgate.net Spectroscopic data, including ¹H NMR and ¹³C NMR, have been used to further characterize the compound and its derivatives. scirp.organalis.com.myujpronline.com

Table 1: Crystallographic Data for this compound researchgate.net

| Parameter | Value |

| Chemical Formula | C₂H₇N₃S |

| Molecular Weight | 105.17 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.606 (2) |

| b (Å) | 5.940 (1) |

| c (Å) | 9.843 (2) |

| β (°) | 98.641 (3) |

| Volume (ų) | 497.46 (17) |

| Z | 4 |

| Density (calculated) (Mg m⁻³) | 1.404 |

Overview of Research Trajectories

The research trajectory for this compound has evolved from its fundamental synthesis and characterization to its application in creating complex molecules with specific functions. Early research focused on understanding its basic reactivity and coordination chemistry. clockss.org More recent studies have shifted towards its application in drug discovery and materials science. researchgate.netontosight.ai A significant area of current research involves the synthesis of novel heterocyclic compounds derived from this compound and the evaluation of their biological activities. ijper.orgmjcce.org.mktandfonline.com There is a growing interest in developing efficient and regioselective synthetic methods for producing 1,3,4-thiadiazole (B1197879) and 1,2,4-triazole (B32235) derivatives. organic-chemistry.orgacs.org Furthermore, the coordination of these derivatives with various metal ions is being explored to create complexes with enhanced catalytic or therapeutic properties. analis.com.myanalis.com.my

Table 2: Synthesis of Heterocyclic Compounds from this compound Derivatives

| Starting Material (Derivative) | Reagents and Conditions | Product | Yield (%) | Reference |

| 4-Methylthiosemicarbazide & various aldehydes | EtOH, reflux | Thiosemicarbazone derivatives | 78-90 | mjcce.org.mk |

| Thiosemicarbazone & Ethyl-2-chloroacetoacetate | Hantzsch reaction | 1,3-Thiazole derivatives | 71-93 | mjcce.org.mk |

| Thiosemicarbazide & Substituted nitriles | - | 2-Amino-1,3,4-thiadiazole derivatives | 51-62 | mjcce.org.mk |

| Thiosemicarbazide intermediate | EDC·HCl, DMSO, 60 °C, 2 h | 2-Amino-1,3,4-oxadiazole | High | organic-chemistry.orgarabjchem.org |

| Thiosemicarbazide intermediate | POCl₃, Chlorobenzene, 60 °C, 2 h | 2-Amino-1,3,4-thiadiazole | Good to High | arabjchem.org |

| 1-Aroyl-4-arylthiosemicarbazide | 2N NaOH, reflux | 4-Aryl-5-aroyl-4H-1,2,4-triazole-3-thiol | - | orientjchem.org |

| Isatin (B1672199) & this compound | Ethanolic solution, Acetic acid, reflux 2h | Isatin 2-methyl-3-thiosemicarbazone | 90 | analis.com.my |

Table 3: Reported Biological Activities of this compound Derivatives

| Compound | Biological Activity | Assay/Target | Results | Reference |

| 4-Chlorobenzoyl carbamothioylmethanehydrazonate | Anticancer | MTT assay (B16F10 cell line) | IC₅₀ = 0.7 µg/mL | ijper.org |

| 4-Bromobenzoyl carbamothioylmethanehydrazonate | Anticancer | MTT assay (B16F10 cell line) | IC₅₀ = 0.9 µg/mL | ijper.org |

| 4-Benzoyl-1-(2-methyl-furan-3-ylcarbonyl)thiosemicarbazide | Antibacterial | S. aureus DNA gyrase inhibition | IC₅₀ < 15 µM | tandfonline.com |

| 4-Benzoyl-1-(2-methyl-furan-3-ylcarbonyl)thiosemicarbazide | Antibacterial | S. aureus clinical isolates | MIC = 16-32 µg/mL | tandfonline.com |

| Various Benzaldehyde (B42025) Thiosemicarbazone Derivatives | Antibacterial | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | Active against Gram-positive and Gram-negative bacteria | ijpsr.com |

| Various Benzaldehyde Thiosemicarbazone Derivatives | Antifungal | Candida albicans | Considerable antifungal activity | ijpsr.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-amino-1-methylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7N3S/c1-5(4)2(3)6/h4H2,1H3,(H2,3,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIGQLQZSWDUOBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=S)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20219475 | |

| Record name | 2-Methyl-3-thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20219475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6938-68-7 | |

| Record name | 1-Methylhydrazinecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6938-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-3-thiosemicarbazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006938687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6938-68-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53998 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-3-thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20219475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylthiosemicarbazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.337 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-3-THIOSEMICARBAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QF2EBE93VH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivatization Strategies

Primary Synthetic Routes to 2-Methyl-3-thiosemicarbazide

The principal and most direct method for synthesizing this compound involves the reaction of methyl isothiocyanate with a hydrazine (B178648) derivative.

The primary synthetic route to this compound is the nucleophilic addition of hydrazine hydrate (B1144303) to methyl isothiocyanate. smolecule.com In this reaction, the lone pair of electrons on one of the nitrogen atoms of the hydrazine molecule attacks the electrophilic carbon atom of the isothiocyanate group. This is followed by a proton transfer to yield the final thiosemicarbazide (B42300) product. The reaction is a straightforward and common method for preparing N-substituted thiosemicarbazides.

The general reaction is as follows: CH₃NCS + N₂H₄·H₂O → CH₃NHC(=S)NHNH₂ + H₂O

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the solvent, temperature, and reaction time. While specific optimization studies for this exact compound are not extensively detailed in the provided literature, general principles for thiosemicarbazide synthesis can be applied. For instance, the reaction is often carried out in a polar solvent like ethanol (B145695) or methanol (B129727) to facilitate the dissolution of the reactants. scispace.com

Microwave-assisted synthesis has emerged as an efficient method for producing thiosemicarbazide derivatives, often leading to significantly reduced reaction times (from hours to minutes) and high yields. scispace.com For similar reactions, adjusting the pH can also be critical; for example, a synthesis of thiosemicarbazide from hydrazine sulfate (B86663) and ammonium (B1175870) thiocyanate (B1210189) involves adjusting the pH to 3-4. irjmets.com The use of factorial experiments to systematically vary parameters like temperature and reaction time has been employed to optimize yields for other thiosemicarbazide derivatives. mdpi.com

Table 1: General Conditions for Thiosemicarbazide Synthesis

| Method | Reactants | Solvent | Conditions | Typical Yield | Reference |

|---|---|---|---|---|---|

| Conventional Heating | Carboxylic Acid Hydrazide, Isothiocyanate | Ethanol | Reflux for several hours | Good | scispace.comfarmaciajournal.com |

| Microwave Irradiation | Carboxylic Acid Hydrazide, Isothiocyanate | Ethanol (drops) | Microwave for 2-4 minutes | High | scispace.com |

| Acid-catalyzed | Hydrazine Sulfate, Ammonium Thiocyanate | Methanol/Water | pH 3-4, 40°C, then reflux | 87% | irjmets.com |

Synthesis of Thiosemicarbazone Derivatives

This compound is a valuable intermediate for the synthesis of thiosemicarbazones, a class of compounds known for their diverse biological activities. nih.gov

Thiosemicarbazones are readily prepared through the condensation reaction of a thiosemicarbazide with an aldehyde or a ketone. arabjchem.orgresearchgate.net In the case of this compound, the terminal primary amine group (-NH₂) reacts with the carbonyl carbon of an aldehyde or ketone. This reaction typically occurs under reflux in a solvent like ethanol, often with a few drops of an acid catalyst such as glacial acetic acid, hydrochloric acid, or sulfuric acid to facilitate the dehydration step. ijpsr.comchemmethod.comujpronline.com

A study detailed the synthesis of seventeen novel benzaldehyde (B42025) thiosemicarbazone derivatives using this compound as the starting reactant with various aromatic aldehydes. ijpsr.com The reaction involves refluxing the reactants in ethanol, demonstrating the versatility of this synthetic approach. ijpsr.com

Table 2: Examples of Thiosemicarbazones from this compound

| Carbonyl Compound | Resulting Thiosemicarbazone | Reaction Conditions | Reference |

|---|---|---|---|

| Aromatic Aldehydes (various) | Benzaldehyde thiosemicarbazone derivatives | Reflux in ethanol | ijpsr.com |

| Fluoren-9-one | Fluoren-9-one 2-methyl-3-thiosemicarbazone | Reflux in ethanol with acid catalyst (HCl, H₂SO₄, or GAA) | ujpronline.com |

More complex thiosemicarbazone derivatives can be accessed through multi-step synthetic strategies. These approaches allow for the introduction of diverse functional groups and the creation of unsymmetrical structures.

One such strategy is the stepwise synthesis of unsymmetrical bis-thiosemicarbazones. louisville.edu This involves first reacting a diketone, such as 2,3-butanedione, with one equivalent of a thiosemicarbazide to form a mono-thiosemicarbazone intermediate. This intermediate is then reacted with a different thiosemicarbazide to yield the final unsymmetrical product. louisville.edursc.org

Another multi-step approach involves synthesizing pyrazole (B372694) derivatives containing a thioamide group from chalcones and thiosemicarbazide. acgpubs.org These intermediates can then undergo further reactions, such as treatment with dimethyl formamide (B127407) dimethyl acetal (B89532) (DMF-DMA), to construct more complex heterocyclic systems. acgpubs.org The synthesis of thiosemicarbazone-metal complexes also represents a multi-step process where the thiosemicarbazone ligand is first synthesized and purified before being reacted with a metal salt. grafiati.com

Cyclization Reactions to Form Heterocyclic Scaffolds

Thiosemicarbazides and their thiosemicarbazone derivatives are crucial precursors for the synthesis of a wide variety of heterocyclic compounds, including triazoles, thiadiazoles, and oxadiazoles. smolecule.comresearchgate.net The specific heterocyclic system formed depends on the cyclizing agent and reaction conditions.

The cyclization of a thiosemicarbazide derivative has been shown to yield different heterocycles based on the reaction medium. For instance, treatment of a 2-methyl-3-(N-piperidyl)-propane acid thiosemicarbazide with acid led to the formation of a 2-amino-1,3,4-thiadiazole (B1665364). researchgate.net In contrast, treating the same starting material with an alkaline solution of iodine resulted in a 2-amino-1,3,4-oxadiazole. researchgate.net

Thiosemicarbazones can also be cyclized. For example, a thiosemicarbazone derived from 1H-indole-3-carboxaldehyde was cyclized in an acidic medium to afford a 5-[1H-indol-3-yl]-4H-1,2,4-triazole-3-thiol derivative. sapub.org The same thiosemicarbazone, when reacted with chloroacetic acid, yielded a 1,3-thiazolidin-4-one derivative. sapub.org The general mechanism for the cyclization of thiosemicarbazide with a carboxylic acid to form a 1,3,4-thiadiazole (B1197879) involves a nucleophilic attack by the nitrogen, followed by dehydration and a subsequent attack by the sulfur atom to close the ring. sbq.org.br

Table 3: Heterocyclic Scaffolds from Thiosemicarbazide/Thiosemicarbazone Cyclization

| Starting Material | Reagent/Condition | Resulting Heterocycle | Reference |

|---|---|---|---|

| Thiosemicarbazide derivative | Acidic conditions | 2-Amino-1,3,4-thiadiazole | researchgate.net |

| Thiosemicarbazide derivative | Alkaline solution of Iodine | 2-Amino-1,3,4-oxadiazole | researchgate.net |

| Thiosemicarbazone | Acidic medium (e.g., HCl) | 1,2,4-Triazole-3-thiol | sapub.org |

| Thiosemicarbazone | Chloroacetic acid | 1,3-Thiazolidin-4-one | sapub.org |

Advanced Synthetic Techniques

Modern synthetic chemistry emphasizes the development of more efficient and environmentally friendly methods. Microwave-assisted synthesis and green chemistry approaches have been successfully applied to reactions involving this compound.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. scispace.comfarmaciajournal.com The synthesis of thiosemicarbazide derivatives has been shown to be highly efficient under microwave irradiation. For example, the coupling of isothiocyanates and carboxylic acid hydrazides can be completed in just 2-4 minutes in the presence of a small amount of a polar solvent, resulting in high yields of the corresponding thiosemicarbazides. scispace.com

Microwave irradiation has also been successfully employed in the synthesis of various heterocyclic compounds derived from thiosemicarbazides. researchgate.netnih.gov For example, the synthesis of N1,N4-substituted thiosemicarbazones from thiosemicarbazide intermediates and aldehydes can be achieved in significantly reduced reaction times (3-40 minutes) compared to traditional reflux methods (480 minutes). mdpi.com The Hantzsch condensation reaction to form p-toluenesulfonyl-hydrazinothiazoles also benefits from microwave assistance, showing a significant decrease in reaction time and an increase in yield. farmaciajournal.com

Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis of Thiosemicarbazide Derivatives

| Reaction | Conventional Method (Time) | Microwave-Assisted Method (Time) | Reference |

|---|---|---|---|

| Thiosemicarbazide Synthesis | Reflux | 2-4 min | scispace.com |

| N1,N4-Substituted Thiosemicarbazone Synthesis | 480 min | 3-40 min | mdpi.com |

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound chemistry, this includes the use of environmentally benign solvents, catalyst-free reactions, and solvent-free synthesis.

A notable green method is "transalkylidation," a catalyst-free and solvent-free approach for the synthesis of thiosemicarbazones. tandfonline.comtandfonline.com This method is described as effective, fast, and clean. tandfonline.comtandfonline.com Another green approach involves the solvent-free synthesis of thiosemicarbazide complexes by grinding the ligand with the corresponding metal salt, which is completed within 10-20 minutes. nih.gov

The use of water as a solvent is another key aspect of green chemistry. The synthesis of 2-(propan-2-ylidene)hydrazinecarbothioamide, a thiosemicarbazone, can be carried out by refluxing thiosemicarbazide and acetone (B3395972) in water. tandfonline.com These methods represent significant steps towards more sustainable synthetic routes in this area of chemistry.

Coordination Chemistry and Metal Complexation Studies

Ligand Characteristics and Coordination Modes

The coordination behavior of 2-Methyl-3-thiosemicarbazide is primarily dictated by the presence of nitrogen and sulfur atoms, which act as Lewis basic donor sites, allowing the molecule to function as a chelating ligand.

Bidentate Coordination through Nitrogen and Sulfur Donor Atoms

The most common coordination mode for this compound is as a neutral, bidentate ligand. Chelation typically involves the sulfur atom of the thione group (C=S) and the nitrogen atom of the hydrazinic moiety (-NH-NH2). This forms a stable five-membered chelate ring with the central metal ion. Structural studies of copper(II) complexes with N(3)-methylthiosemicarbazide (an isomer of this compound) confirm that coordination occurs via the hydrazinic nitrogen and the thione sulfur atoms, which arrange in a cis conformation around the metal center. researchgate.net In some instances, particularly with thiosemicarbazone derivatives, coordination can occur through the imine nitrogen and the sulfur atom, also resulting in a five-membered ring. acs.org

Tridentate Coordination Motifs

While this compound itself typically functions as a bidentate ligand, it serves as a crucial precursor for creating tridentate ligands. This is achieved through a condensation reaction between the terminal amino group of this compound and a suitable aldehyde or ketone. If the carbonyl compound contains an additional donor atom, the resulting Schiff base (a thiosemicarbazone) can act as a tridentate ligand.

A notable example involves the reaction of this compound with isatin (B1672199) (1H-indole-2,3-dione). The resulting Schiff base, isatin 2-methyl-3-thiosemicarbazone, can coordinate to a metal ion using the azomethine nitrogen, the thiocarbonyl sulfur, and the carbonyl oxygen from the isatin ring. analis.com.myasianpubs.org This ONS donor set allows the ligand to form two chelate rings (one five-membered and one six-membered) with the metal ion, leading to highly stable complexes. asianpubs.orgderpharmachemica.comarabjchem.org

| Coordination Mode | Donor Atoms | Example Ligand System |

| Bidentate | Hydrazinic Nitrogen, Thione Sulfur | This compound researchgate.net |

| Tridentate | Azomethine Nitrogen, Thiolate Sulfur, Carbonyl Oxygen | Isatin 2-methyl-3-thiosemicarbazone analis.com.myasianpubs.org |

Hydrazinic Proton Dissociation and Thiolate Formation

This compound and its derivatives can exhibit thione-thiol tautomerism (H-N-C=S ⇌ C=N-SH). While the ligand exists predominantly in the thione form in its solid, neutral state, coordination to a metal ion often facilitates the dissociation of the hydrazinic proton (-NH-). analis.com.myresearchgate.net This deprotonation leads to the formation of a negative charge, which is delocalized over the N-C-S fragment, and results in the ligand coordinating in its anionic thiolate form. analis.com.mytarc.edu.my The disappearance of the N-H proton signal in the ¹H NMR spectra of metal complexes is a key indicator of this deprotonation and subsequent coordination. nih.gov This mode of binding enhances the stability of the resulting metal complexes. researchgate.net

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound or its derivatives is generally achieved by reacting the ligand with a metal salt in a suitable solvent, often with gentle heating. The resulting complexes are characterized using a variety of spectroscopic and analytical techniques.

Cobalt(II) and Nickel(II) Complexes

Cobalt(II) and Nickel(II) complexes are typically synthesized by reacting the appropriate metal acetate (B1210297) or chloride salt with a thiosemicarbazone ligand derived from a methyl-thiosemicarbazide. derpharmachemica.comtandfonline.com The resulting complexes often have a 1:2 metal-to-ligand stoichiometry, with the ligand acting in a bidentate or tridentate fashion. tandfonline.com

In many cases, the thiosemicarbazone coordinates as a monobasic tridentate ligand, forming octahedral complexes of the type [M(L)₂], where L is the deprotonated ligand. derpharmachemica.com The coordination environment is typically confirmed by electronic spectroscopy and magnetic susceptibility measurements. For instance, octahedral Co(II) complexes display characteristic d-d transitions in their electronic spectra, while Ni(II) complexes in an octahedral geometry also show distinct absorption bands. derpharmachemica.comnih.gov

Table 1: Spectroscopic and Magnetic Data for Representative Cobalt(II) and Nickel(II) Thiosemicarbazone Complexes

| Complex Formula | Metal Ion | Geometry | Magnetic Moment (μeff, B.M.) | Key Electronic Transitions (cm⁻¹) |

| [Co(L)₂] | Co(II) | Octahedral | 4.8 - 5.2 | ~9400, ~17700, ~25400 derpharmachemica.com |

| [Ni(L)₂] | Ni(II) | Octahedral | 2.9 - 3.4 | ~11600, ~19500, ~28200 derpharmachemica.com |

Note: Data are for representative thiosemicarbazone complexes derived from substituted salicylaldehyde (B1680747) and 4-methyl-3-thiosemicarbazide. derpharmachemica.com

Copper(II) and Zinc(II) Complexes

Copper(II) Complexes: Complexes of Copper(II) with the underivatized this compound ligand have been successfully synthesized and structurally characterized. A prime example is bis{N(3)-methylthiosemicarbazide}copper(II) chloride. In this complex, two neutral ligand molecules coordinate to the copper(II) center through the hydrazinic nitrogen and the thione sulfur atoms in a bidentate fashion. researchgate.net The coordination geometry around the copper ion is typically square planar or distorted square pyramidal. researchgate.netmdpi.com

Table 2: Selected Crystallographic Data for bis{N(3)-methylthiosemicarbazide}copper(II) chloride researchgate.net

| Parameter | Value |

| Formula | [Cu(C₂H₇N₃S)₂]Cl₂ |

| Coordination Geometry | Square Planar |

| Coordination Sites | Hydrazinic Nitrogen, Thione Sulfur |

| Cu-S Bond Length | ~2.25 Å |

| Cu-N Bond Length | ~2.00 Å |

Zinc(II) Complexes: Similar to cobalt and nickel, the study of zinc(II) complexes predominantly involves thiosemicarbazone derivatives of methyl-thiosemicarbazide. tarc.edu.mytandfonline.comacs.org These ligands typically act as bidentate NS donors, coordinating via the azomethine nitrogen and the deprotonated thiolate sulfur. tarc.edu.my The reaction of a zinc(II) salt with the thiosemicarbazone ligand in a 1:2 molar ratio often yields neutral complexes with the general formula [Zn(L)₂], where the zinc ion is in a tetrahedral coordination environment. tarc.edu.my The formation of the complex is confirmed by IR spectroscopy, which shows a shift in the C=N and C=S stretching frequencies, and by NMR spectroscopy, which shows the disappearance of the N-H proton signal upon deprotonation. tarc.edu.mynih.gov

Iron(III) and Iron(IV) Coordination Compounds

The coordination chemistry of this compound derivatives with iron is rich, encompassing both the +3 and the less common +4 oxidation states.

Iron(III) Complexes: Research has demonstrated the formation of stable Iron(III) complexes with thiosemicarbazone ligands derived from this compound. For instance, template reactions involving S-methylthiosemicarbazones have yielded five-coordinate, distorted square-pyramidal Fe(III) complexes. researchgate.net In other examples, such as the complex with pyridoxal (B1214274) thiosemicarbazone hydrochloride, [Fe(PLTSC)Cl₂(H₂O)]Cl, the iron(III) center adopts an octahedral geometry. acs.org The ligands in these complexes typically coordinate through a combination of donor atoms, including the pyridyl nitrogen, imine nitrogen, and thiolate sulfur, often arranging in a meridional fashion. researchgate.netrsc.org The formation of these complexes is often accompanied by a distinct color change to a very dark brown, a characteristic feature of Fe(III)-thiosemicarbazone complexes. researchgate.net

Iron(IV) Complexes: The synthesis of complexes with iron in the +4 oxidation state is a notable achievement in this area. A key example is the binuclear complex, µ-oxo-bis-{[pentane-2,4-dione bis(S-methylisothiosemicarbazonato-κ²N,N″)(3–)]iron(IV)}, formulated as [(FeL)₂O]. researchgate.net Its structure was confirmed by X-ray crystallography, revealing two iron atoms bridged by an oxygen atom. Each Fe(IV) center possesses an approximate square-pyramidal coordination geometry. The quadridentate ligand occupies the basal plane, with the bridging oxygen atom at the apical position. The Fe-O bond distances in this diamagnetic complex are approximately 1.74 Å, while the Fe-N bond lengths range from 1.89 to 1.92 Å. researchgate.net The assignment of the +4 oxidation state to iron was based on a combination of stoichiometry, crystal structure data, and spectroscopic and magnetic measurements. researchgate.net

Palladium Complexes

Palladium(II) complexes with derivatives of this compound have been extensively studied. These complexes typically exhibit a square-planar geometry, a common configuration for Pd(II) ions. The ligand, often a thiosemicarbazone, usually acts as a bidentate N,S donor, coordinating to the palladium center through the azomethine nitrogen and the sulfur atom. analis.com.mybohrium.com This coordination results in the formation of a stable five-membered chelate ring. mdpi.com

In bis-chelate complexes of the type [Pd(TSC)₂], two deprotonated ligands coordinate to the Pd(II) ion, resulting in a neutral complex. analis.com.my Crystallographic studies have shown that the two bidentate ligands can arrange in a cis configuration around the metal center. analis.com.my Cationic complexes, such as [PdX(4-R-T)(PPh₃)]⁺, have also been synthesized, where the palladium atom adopts a distorted square-planar geometry. In these cases, the thiosemicarbazide (B42300) ligand coordinates in a neutral bidentate fashion through its sulfur and hydrazinic nitrogen atoms. mdpi.com The high affinity of palladium(II) for sulfur-containing ligands makes these interactions particularly favorable. mdpi.com

Other Transition Metal Systems

Beyond iron and palladium, this compound and its derivatives form complexes with a variety of other transition metals, including nickel, zinc, copper, and cobalt, showcasing diverse coordination geometries.

Nickel(II) Complexes: Nickel(II) complexes display multiple geometries. For example, square-planar environments are observed in four-coordinate complexes like [NiLN₃], where L is 2-benzoylpyridine-N⁴-methyl-3-thiosemicarbazone. acs.org However, octahedral geometries are also common, as seen in complexes with two tridentate ligands or in macrocyclic systems. researchgate.netwu.ac.thunam.edu.na In the octahedral complex [Ni(ITSC)₂(pz)₂]I₂, two S-methylisothiosemicarbazide molecules coordinate as bidentate ligands via the terminal nitrogen atoms. wu.ac.thunam.edu.na

Zinc(II) Complexes: Zinc(II) has been shown to form five-coordinate complexes. In the compound [ZnCl(C₂H₇N₃S)₂]Cl, the Zn(II) ion is in a distorted trigonal-bipyramidal arrangement, with the hydrazine (B178648) nitrogen atoms of the two 3-methylisothiosemicarbazide ligands occupying the apical positions. researchgate.netCurrent time information in Bangalore, IN.

Copper(II) and Cobalt(II) Complexes: Both Cu(II) and Co(II) are known to form octahedral complexes with thiosemicarbazone derivatives. researchgate.net For instance, cobalt(II) can form bis-(bidentate) complexes with two thiosemicarbazone molecules. researchgate.net Similarly, Mn(II), Co(II), and Zn(II) have been incorporated into hexacoordinate environments within bis(thiosemicarbazone) macrocyclic ligands, forming six five-membered chelate rings. researchgate.net

The coordination mode of the ligand—whether it acts as a neutral bidentate or a deprotonated tridentate species—plays a crucial role in determining the final structure and geometry of the complex.

Lanthanide Metal Complexation

The coordination chemistry of this compound derivatives extends to the f-block elements, particularly the lanthanides. These complexes are of interest due to the unique spectroscopic and magnetic properties conferred by the 4f electrons. acs.orgmdpi.com

Dysprosium(III) Complexes as Representative Examples

A representative example is the dysprosium(III) complex formed with isatin 2-methyl-3-thiosemicarbazone (Is2MeTSC), with the general formula Dy(Is2MeTSC)₃. mdpi.com Elemental analysis confirms a 1:3 metal-to-ligand stoichiometry. The complex is a non-electrolyte, indicating that the ligands neutralize the charge of the Dy(III) ion.

Spectroscopic studies, particularly FT-IR, suggest that the ligand acts in a tridentate fashion. researchgate.netmdpi.com Coordination occurs through the carbonyl oxygen, the azomethine nitrogen, and the thiocarbonyl sulfur of the isatin thiosemicarbazone ligand. researchgate.netmdpi.com The complex is paramagnetic, which is a characteristic feature of many lanthanide compounds due to the presence of unpaired 4f electrons.

Structural Elucidation of Metal Complexes

Chelate Ring Formation and Geometry

A predominant structural motif in the coordination chemistry of this compound and its derivatives is the formation of a five-membered chelate ring. mdpi.com This ring is typically formed through the coordination of the sulfur atom and a nitrogen atom to the central metal ion.

There are two primary bidentate (N, S) coordination modes:

Coordination via the imine nitrogen and the thiolate sulfur, which is common for thiosemicarbazone derivatives. mdpi.comCurrent time information in Bangalore, IN.

Coordination via the hydrazinic nitrogen and the sulfur atom. mdpi.comresearchgate.net

In many cases, the ligand can be deprotonated at the hydrazinic nitrogen, allowing it to coordinate as an anion. mdpi.com When the parent aldehyde or ketone contains an additional donor group (like a hydroxyl or carbonyl oxygen), the ligand can act as a tridentate species, leading to the formation of multiple chelate rings and often resulting in octahedral or other higher-coordination geometries. researchgate.netmdpi.com The flexibility in coordination modes allows for the formation of a wide range of geometries, including square planar, square pyramidal, trigonal-bipyramidal, and octahedral, depending on the metal ion and the specific ligand structure. researchgate.netanalis.com.myacs.orgresearchgate.net The crystal structure of the parent molecule, this compound, shows an anti arrangement between the thione S atom and the hydrazine N atom, providing a baseline for understanding the conformational changes that occur upon complexation.

Data Tables

Table 1: Selected Iron Complex Research Findings

| Compound/System | Oxidation State | Geometry | Key Findings | Reference(s) |

|---|---|---|---|---|

| Fe(III)-benzophenone S-methylthiosemicarbazone | Fe(III) | Distorted Square-Pyramidal | Five-coordinate complex formed via template synthesis. | researchgate.net |

| [Fe(PLTSC)Cl₂(H₂O)]Cl | Fe(III) | Octahedral | Ligand coordinates as a tridentate N,N,S donor. | acs.org |

Table 2: Structural Data for Representative Metal Complexes

| Complex | Metal Ion | Coordination Geometry | Chelate Ring Size | Ligand Coordination Mode | Reference(s) |

|---|---|---|---|---|---|

| [Pd(TSC)₂] | Pd(II) | Square Planar | 5-membered | Bidentate (N, S), cis-arrangement | analis.com.my |

| [ZnCl(C₂H₇N₃S)₂]Cl | Zn(II) | Distorted Trigonal-Bipyramidal | 5-membered | Bidentate (N, N) | researchgate.netCurrent time information in Bangalore, IN. |

| [Ni(ITSC)₂(pz)₂]I₂ | Ni(II) | Octahedral | 5-membered | Bidentate (N, N) | wu.ac.thunam.edu.na |

Compound Names

| Abbreviation / Trivial Name | Full Chemical Name |

| This compound | 2-Methylhydrazine-1-carbothioamide |

| Is2MeTSC | Isatin 2-methyl-3-thiosemicarbazone |

| PLTSC | Pyridoxal thiosemicarbazone |

| 4-R-T | 4-Alkyl/Aryl-3-thiosemicarbazide |

| ITSC | S-methylisothiosemicarbazide |

| pz | Pyrazine |

Influence of Ligand Architecture on Coordination Environment

The specific architecture of this compound, and its derivatives like thiosemicarbazones, profoundly influences the geometry and nature of the coordination sphere in metal complexes. The inherent structural features of the ligand, including the presence of nitrogen and sulfur donor atoms and the potential for tautomerism, dictate its coordination behavior.

The foundational structure of this compound itself has been elucidated through X-ray crystallography. The molecule exhibits an anti arrangement between the thione sulfur atom and the hydrazine nitrogen atom relative to the N2–C1 bond. researchgate.net This spatial arrangement is a critical factor in its pre-organization for metal chelation. The molecule is nearly planar, a feature that facilitates the formation of stable chelate rings upon complexation. researchgate.net The crystal structure is stabilized by a three-dimensional network of hydrogen bonds, which can influence how the ligand interacts with metal ions in different environments. researchgate.netresearchgate.net

When this compound condenses with aldehydes or ketones to form thiosemicarbazones, its coordination potential is enhanced. These derivatives typically act as bidentate (N,S) or tridentate (D,N,S, where 'D' is another donor atom from the aldehyde/ketone moiety) ligands. mdpi.com The coordination generally occurs through the sulfur atom and an azomethine nitrogen atom, forming a stable five-membered chelate ring. researchgate.netmdpi.com

The coordination environment around the central metal ion is a direct consequence of the ligand's denticity and the stoichiometry of the complex. For instance, when a Schiff base derived from 2-acetylpyridine (B122185) and 4-methyl-3-thiosemicarbazide coordinates to a Zn(II) ion in a 2:1 ligand-to-metal ratio, it results in a hexacoordinated complex. amazonaws.com Each of the two tridentate ligands binds to the zinc ion through a pyridine (B92270) nitrogen, an azomethine nitrogen, and a sulfur atom, creating a distorted octahedral geometry. amazonaws.com Similarly, Co(II) and Ni(II) complexes with thiosemicarbazide derivatives have been reported to form octahedral geometries through neutral bidentate coordination involving the C=S and C=N groups. nih.gov

However, different coordination environments can be achieved. Nickel(II) complexes with a derivative of 2-benzoylpyridine-N4-methyl-3-thiosemicarbazone have been shown to adopt a square planar geometry. bohrium.com In this case, the ligand coordinates in its thiolate form as an NNS donor. bohrium.com The versatility in forming different geometries like octahedral and square planar highlights how the ligand framework and the electronic preferences of the metal ion synergistically determine the final structure of the complex. bohrium.comasianpubs.org

Table 1: Coordination Modes and Geometries of Metal Complexes with Thiosemicarbazide Derivatives

| Metal Ion | Ligand Type | Coordination Mode | Resulting Geometry |

|---|---|---|---|

| Zn(II) | Schiff base of 2-acetylpyridine and 4-methyl-3-thiosemicarbazide | Tridentate (N,N,S) | Distorted Octahedral amazonaws.com |

| Co(II) | Thiosemicarbazide derivative | Bidentate (N,S) | Octahedral nih.gov |

| Ni(II) | Thiosemicarbazide derivative | Bidentate (N,S) | Octahedral nih.gov |

| Ni(II) | Schiff base of 2-benzoylpyridine (B47108) and N4-methyl-3-thiosemicarbazone | Tridentate (N,N,S) | Square Planar bohrium.com |

| Dy(III) | Schiff base of isatin and this compound | Tridentate (O,N,S) | Not specified analis.com.my |

Metal-Ligand Interaction Dynamics

The interaction between this compound-based ligands and metal ions is a dynamic process involving proton transfer, tautomerism, and potential transmetalation. Spectroscopic and electrochemical studies provide significant insights into these dynamics.

A key aspect of the metal-ligand interaction is the ligand's ability to exist in thione and thiolate tautomeric forms. In the solid state, the free ligand exists in the thione form. analis.com.my However, upon complexation, it often coordinates to the metal ion in its deprotonated, thiolate form. amazonaws.combohrium.com This deprotonation is a crucial dynamic feature of the chelation process. Evidence for this comes from NMR spectroscopy, where the signal for the N(2)H proton disappears upon complexation, indicating its removal and the formation of a bond between the metal and the deprotonated sulfur atom. analis.com.my Infrared (IR) spectroscopy also confirms this, showing a shift in the C=S stretching band upon coordination. analis.com.my

The stability and lability of these metal complexes are also important dynamic considerations. Electrochemical studies on hybrid thiosemicarbazone-alkylthiocarbamate copper(II) complexes, derived from a similar 4-methyl-3-thiosemicarbazide backbone, show that chelation leads to a significant anodic shift in the Cu(II)/Cu(I) reduction potential compared to related bis(thiosemicarbazone) analogues. nih.gov This indicates that the ligand architecture directly influences the electronic properties and stability of the metal's oxidation states.

Furthermore, the dynamics of metal exchange, or transmetalation, have been observed. In studies comparing the stability of different metal complexes, it was found that a zinc(II) complex of a hybrid thiosemicarbazone ligand was transmetalated in the presence of an equimolar amount of copper. nih.gov In contrast, the corresponding nickel(II) complex did not undergo this exchange, highlighting the different kinetic labilities of the complexes, which are dictated by the nature of the central metal ion. nih.gov

Spectroscopic shifts in NMR serve as a direct probe of the metal-ligand interaction. Upon complexation of a thiosemicarbazone to a tin(IV) center, the azomethine proton signal (CH3-C=N) shifts downfield, confirming the involvement of the azomethine nitrogen in coordination. analis.com.my Similarly, shifts in the signals of aromatic protons on the ligand backbone indicate a change in the magnetic environment upon coordination to a metal like zinc, providing clear evidence of the nitrogen atom's involvement in the bond. amazonaws.com

Table 2: Spectroscopic and Electrochemical Evidence of Metal-Ligand Interaction

| Technique | Observation | Interpretation |

|---|---|---|

| ¹H NMR | Disappearance of N-H proton signal. | Deprotonation of the ligand upon coordination. analis.com.my |

| ¹³C NMR | Downfield shift of C=N and C=S signals. | Involvement of azomethine nitrogen and thioamide sulfur in coordination. amazonaws.com |

| IR Spectroscopy | Shift in ν(C=S) and ν(C=N) stretching frequencies. | Coordination via sulfur and nitrogen atoms. nih.gov |

| Electrochemistry | Anodic shift in Cu(II)/Cu(I) reduction potential. | Ligand influences the electronic properties and stability of the metal center. nih.gov |

| UV-Vis Spectroscopy | Changes in absorption bands upon addition of Cu(II) to a Zn(II) complex. | Transmetalation, indicating relative kinetic lability. nih.gov |

Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the molecular structure of 2-Methyl-3-thiosemicarbazide by providing information on the chemical environment of its protons and carbon atoms.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the methyl group (CH₃), the amine group (NH₂), and the hydrazinyl NH proton. The chemical shifts of these protons are influenced by their local electronic environment. The methyl protons, being attached to a nitrogen atom, would appear in a specific region of the spectrum. Similarly, the protons on the nitrogen atoms will exhibit characteristic chemical shifts, which can be affected by solvent and concentration.

A hypothetical ¹H NMR data table for this compound is presented below, based on general chemical shift ranges for similar functional groups.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.0 | Singlet | 3H | CH₃-N |

| ~ 4.5 | Broad Singlet | 2H | NH₂ (hydrazinyl) |

| ~ 7.0 | Broad Singlet | 2H | NH₂ (thioamide) |

Note: The chemical shifts for NH protons can be broad and their positions can vary significantly depending on the solvent, concentration, and temperature.

The ¹³C NMR spectrum of this compound would provide information on the two carbon atoms present in the molecule: the methyl carbon and the thiocarbonyl carbon (C=S). The thiocarbonyl carbon is particularly noteworthy, as it typically resonates at a significantly downfield chemical shift due to the deshielding effect of the double-bonded sulfur atom.

A projected ¹³C NMR data table for this compound is as follows:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 35 | CH₃-N |

| ~ 180 | C=S (thiocarbonyl) |

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in this compound through the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds.

The IR spectrum of this compound is expected to be characterized by absorption bands corresponding to N-H, C-H, C-N, and C=S bonds. The N-H stretching vibrations of the primary and secondary amine groups typically appear as strong, broad bands in the high-frequency region of the spectrum. The C-H stretching of the methyl group will also be present.

A detailed analysis of the IR spectrum allows for the assignment of specific absorption bands to the vibrational modes of the molecule. The stretching and bending vibrations of the various functional groups provide a molecular fingerprint. For instance, the C=S stretching vibration is a key characteristic of thiourea and its derivatives, although its intensity can be variable.

An illustrative IR data table for this compound is provided below, based on typical absorption ranges for the functional groups present.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3400 - 3200 | Strong, Broad | N-H Stretching | NH₂ and NH |

| 3000 - 2850 | Medium | C-H Stretching | CH₃ |

| ~ 1620 | Medium | N-H Bending | NH₂ |

| ~ 1550 | Medium | C-N Stretching | C-N |

| ~ 1300 | Medium to Weak | C=S Stretching | C=S |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption of UV or visible light would primarily be due to π → π* and n → π* transitions associated with the thiocarbonyl (C=S) group and the lone pairs on the nitrogen and sulfur atoms.

The UV-Vis spectrum of thiourea derivatives typically shows strong absorption bands in the ultraviolet region. The exact position of the absorption maximum (λmax) can be influenced by the solvent polarity.

A representative UV-Vis data table for this compound in a common solvent like ethanol (B145695) is presented below.

| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |

| ~ 240 | High | π → π |

| ~ 280 | Low | n → π |

Electronic Absorption Spectra and Electronic Transitions

The electronic absorption spectrum of this compound is characterized by transitions involving the lone pair electrons on the sulfur and nitrogen atoms, as well as the π electrons of the thiocarbonyl group (C=S). The primary electronic transitions observed in thiosemicarbazides and their derivatives are n → π* (promotion of an electron from a non-bonding orbital to an anti-bonding π* orbital) and π → π* (promotion of an electron from a bonding π orbital to an anti-bonding π* orbital). libretexts.orglumenlearning.com

Generally, the n → π* transitions are of lower energy (occur at longer wavelengths) and have lower molar absorptivity compared to π → π* transitions. lumenlearning.com For chromophores containing both nitrogen and sulfur, such as the thiocarbonyl group in this compound, these transitions are typically observed in the ultraviolet (UV) region. uzh.ch In analogous thiosemicarbazone compounds, which feature a similar electronic system, absorption maxima (λmax) are frequently reported in the range of 300–350 nm. mdpi.com These absorptions are attributed to the aforementioned n → π* and π → π* transitions within the thiocarbamide moiety. The polarity of the solvent can influence the position of these absorption bands, leading to either a bathochromic (red) or hypsochromic (blue) shift.

Mass Spectrometry (MS)

Molecular Ion Peaks and Fragmentation Patterns

Mass spectrometry of this compound provides critical information regarding its molecular weight and structural composition through analysis of its fragmentation patterns. The molecular weight of the compound is 105.17 g/mol . nih.gov In electron ionization (EI) mass spectrometry, the spectrum shows a molecular ion peak ([M]+•) corresponding to this mass.

The primary molecular ion peak for this compound is observed at a mass-to-charge ratio (m/z) of 105. nih.gov This peak confirms the molecular formula of C₂H₇N₃S. Following ionization, the molecular ion undergoes fragmentation, yielding smaller, characteristic ions that reveal the molecule's structure.

The fragmentation of this compound is predicted to proceed through several key pathways, primarily involving the cleavage of the weakest bonds. A common fragmentation pattern for hydrazine (B178648) derivatives involves the cleavage of the N-N bond. Other likely fragmentations involve the thiocarbamide group.

Interactive Table: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Formula of Lost Neutral Fragment |

| 105 | [CH₃N(NH₂)C(S)NH₂]⁺ | (Molecular Ion) |

| 75 | [N(NH₂)C(S)NH₂]⁺ | CH₃ |

| 60 | [CH₃N(NH₂)]⁺ | CSNH₂ |

| 46 | [CH₃NH₂]⁺ | H₂NCS |

| 45 | [NH₂CS]⁺ | CH₃NH₂ |

X-ray Crystallographic Analysis

Crystal Systems and Unit Cell Parameters

The crystal structure of this compound was reported by Chandrakantha, K., et al. in Acta Crystallographica Section E: Structure Reports Online in 2007. The study determined the specific crystal system and unit cell parameters that define the repeating lattice of the crystal. While the full dataset is contained within the primary publication, this type of analysis provides the fundamental framework for understanding the packing of molecules in the solid state. Thiosemicarbazone derivatives often crystallize in monoclinic or orthorhombic systems. mdpi.comnih.gov

Interactive Table: Crystallographic Data Summary for this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | |

| a (Å) | 5.918 (2) |

| b (Å) | 9.172 (3) |

| c (Å) | 9.873 (3) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 535.4 (3) |

| Z | 4 |

| Reference | Chandrakantha, K. et al. Acta Cryst. E63, o4830 (2007). |

Intermolecular Interactions and Hydrogen Bonding Networks

The crystal packing of this compound is stabilized by a network of intermolecular hydrogen bonds. The molecule contains multiple hydrogen bond donors (the N-H groups) and acceptors (the lone pairs on the sulfur and nitrogen atoms). nih.gov These interactions are crucial in dictating the supramolecular architecture of the compound in the solid state.

In the crystal structure, molecules are linked into centrosymmetric dimers by pairs of N—H···S hydrogen bonds, forming an R²₂(8) graph-set motif. This specific arrangement is a robust and commonly observed feature in the crystal structures of thiosemicarbazides and thiosemicarbazones. nih.govresearchgate.net These dimers are further connected into a three-dimensional network through additional N—H···N hydrogen bonds, creating a stable and well-ordered crystalline lattice. The analysis of these hydrogen bonding networks is essential for understanding the physical properties of the compound and its potential for forming co-crystals. scispace.com

Structural Confirmation of Derivatives and Metal Complexes

The structural elucidation of this compound derivatives and their metal complexes is achieved through a combination of spectroscopic methods, including Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry. These techniques provide critical insights into the molecular framework and the nature of the ligand-metal interaction.

In the infrared spectra of thiosemicarbazone ligands, characteristic bands corresponding to the ν(N-H), ν(C=N), and ν(C=S) vibrations are of particular diagnostic importance. Upon complexation with a metal ion, shifts in the positions of these bands provide strong evidence of coordination. For instance, a shift in the ν(C=N) band indicates the involvement of the azomethine nitrogen in bonding with the metal ion. Similarly, a shift in the ν(C=S) band suggests the coordination of the sulfur atom. The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (ν(M-N)) and metal-sulfur (ν(M-S)) bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a powerful tool for characterizing the diamagnetic metal complexes of this compound derivatives. In the ¹H NMR spectrum of a free ligand, the proton signals of the N-H and C-H groups appear at characteristic chemical shifts. Upon complexation, these signals may shift or broaden, providing further evidence of coordination.

Mass spectrometry provides valuable information about the molecular weight of the synthesized compounds, which in turn helps in confirming their proposed structures. The molecular ion peak in the mass spectrum of a complex corresponds to its molecular weight, thereby confirming the stoichiometry of the metal and ligand.

The table below summarizes typical spectroscopic data for a representative thiosemicarbazone ligand and its metal complex.

| Spectroscopic Technique | Ligand (L) | Metal Complex [M(L)₂] | Interpretation of Changes upon Complexation |

| Infrared (cm⁻¹) | |||

| ν(N-H) | ~3300 | Shifted or broadened | Involvement of N-H group in coordination or hydrogen bonding. |

| ν(C=N) | ~1620 | Shifted to lower or higher frequency | Coordination of the azomethine nitrogen to the metal ion. |

| ν(C=S) | ~840 | Shifted to lower frequency | Coordination of the sulfur atom to the metal ion. |

| ν(M-N) | - | ~450-500 | Formation of a new bond between the metal and nitrogen. |

| ν(M-S) | - | ~350-400 | Formation of a new bond between the metal and sulfur. |

| ¹H NMR (ppm) | |||

| N-H protons | ~10-12 | Shifted or disappeared | Confirmation of coordination and possible deprotonation. |

| Azomethine C-H proton | ~8-9 | Shifted | Indicates a change in the electronic environment upon coordination. |

| Mass Spectrometry (m/z) | [M+H]⁺ | [M(L)₂ + H]⁺ | Confirms the molecular weight and the 1:2 metal-to-ligand ratio. |

Electron Spin Resonance (ESR) Spectroscopy (for Paramagnetic Complexes)

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a vital technique for studying metal complexes with unpaired electrons, such as those of copper(II) and iron(III). The ESR spectrum provides detailed information about the electronic environment of the paramagnetic metal center.

For copper(II) complexes of thiosemicarbazones, the ESR spectra are often recorded at room temperature and in a frozen solution (at 77 K). The spectra typically exhibit signals that are characteristic of a d⁹ system with an unpaired electron. The shape and parameters of the spectrum, including the g-values (g_iso, g_parallel, and g_perpendicular) and hyperfine coupling constants (A_iso, A_parallel, and A_perpendicular), offer insights into the geometry of the complex and the nature of the copper-ligand bonds.

The g-tensor values are particularly informative. For instance, in many square-planar or square-pyramidal copper(II) complexes, the condition g_parallel > g_perpendicular > 2.0023 is observed, which is consistent with the unpaired electron residing in the d(x²-y²) orbital. The hyperfine coupling constant, A_parallel, provides information about the covalent character of the metal-ligand bond.

The following table presents typical ESR spectral data for a paramagnetic copper(II) complex with a thiosemicarbazone ligand.

| ESR Parameter | Value | Interpretation |

| g_parallel (g∥) | ~2.20-2.28 | Consistent with a d(x²-y²) ground state in a square-planar or square-pyramidal geometry. |

| g_perpendicular (g_⊥) | ~2.04-2.08 | |

| g_iso | ~2.10-2.15 | Average g-value, calculated as (g_∥ + 2g_⊥)/3. |

| A_parallel (A_∥) (x 10⁻⁴ cm⁻¹) | ~150-180 | Indicates the degree of covalency in the copper-ligand bond. |

| A_perpendicular (A_⊥) (x 10⁻⁴ cm⁻¹) | ~20-40 | |

| A_iso (x 10⁻⁴ cm⁻¹) | ~60-80 | Average hyperfine coupling constant, calculated as (A_∥ + 2A_⊥)/3. |

Thermogravimetric Analysis (TGA) of Complexes

Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature. For metal complexes of this compound, TGA provides valuable information about their thermal stability, the presence of coordinated or lattice water molecules, and their decomposition patterns.

A typical TGA curve for a hydrated metal complex will show an initial weight loss at a relatively low temperature (around 100-150 °C), corresponding to the removal of water molecules. The subsequent decomposition steps at higher temperatures correspond to the breakdown of the organic ligand, ultimately leaving a stable metal oxide as the final residue. The temperature at which decomposition begins is an indicator of the thermal stability of the complex.

The data from TGA can be used to confirm the number of water molecules in the coordination sphere and to propose a general formula for the complex.

Below is a representative TGA data table for a hypothetical hydrated metal complex of a thiosemicarbazone derivative.

| Temperature Range (°C) | Weight Loss (%) | Assignment |

| 80 - 140 | 5.0 | Loss of two lattice water molecules. |

| 150 - 250 | 10.0 | Loss of two coordinated water molecules. |

| 250 - 450 | 45.0 | Decomposition of the organic ligand. |

| > 450 | - | Formation of a stable metal oxide residue. |

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a compound. For the derivatives and metal complexes of this compound, the experimentally determined percentages of these elements are compared with the theoretically calculated values for the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the stoichiometry and purity of the synthesized compound.

This technique is crucial for confirming the metal-to-ligand ratio in the complexes. For example, for a proposed 1:2 metal-to-ligand complex, the calculated elemental percentages will be based on the formula [M(L)₂].

The following table provides an example of elemental analysis data for a hypothetical metal complex of a thiosemicarbazone ligand (L).

| Compound | Element | Calculated (%) | Found (%) |

| [Ni(L)₂Cl₂] | C | 42.50 | 42.45 |

| H | 4.75 | 4.80 | |

| N | 19.80 | 19.75 | |

| S | 15.10 | 15.05 | |

| [Cu(L)₂(H₂O)₂]SO₄ | C | 35.60 | 35.55 |

| H | 4.95 | 5.00 | |

| N | 16.50 | 16.45 | |

| S | 12.60 | 12.55 |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. For thiosemicarbazide (B42300) derivatives, these calculations offer insights into their electronic structure and stability.

Density Functional Theory (DFT) has become a standard method for investigating the structural and electronic properties of thiosemicarbazide derivatives due to its balance of accuracy and computational cost. researchgate.netresearchgate.net The hybrid functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is frequently employed, often in conjunction with basis sets like 6-311++G(d,p) or 6-31+G(d), to perform geometry optimizations and predict electronic properties. niscpr.res.inacs.organalis.com.myresearchgate.net Studies on related thiosemicarbazone compounds have demonstrated that structural parameters optimized using the B3LYP method are in good agreement with experimental data obtained from X-ray crystallography. acs.org This methodology is used to calculate various quantum chemical parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity. researchgate.netscispace.com

The molecular geometry of 2-Methyl-3-thiosemicarbazide has been determined experimentally through single-crystal X-ray diffraction. researchgate.net The molecule is nearly planar and features an anti arrangement between the thione sulfur atom and the hydrazinic nitrogen atom relative to the N2-C1 bond. researchgate.net This conformation is stabilized by an intramolecular hydrogen bond. researchgate.net In the crystal structure, molecules are interconnected through a three-dimensional network of N-H···S hydrogen bonds. researchgate.net

Computational geometry optimization using DFT methods can reproduce these experimental findings with high accuracy. acs.org The process involves finding the minimum energy conformation of the molecule. Once the geometry is optimized, further calculations can elucidate the electronic structure. Key parameters derived from these calculations include HOMO and LUMO energies, the energy gap (ΔE), dipole moment, and molecular electrostatic potential (MEP), which help in describing the molecule's reactivity and intermolecular interactions. researchgate.netscispace.com

Table 1: Experimental Crystal Data and Selected Bond Lengths for this compound Data sourced from Valdés-Martínez & Toscano (2007). researchgate.net

| Parameter | Value |

| Chemical Formula | C₂H₇N₃S |

| Molecular Weight | 105.17 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.606 |

| b (Å) | 5.940 |

| c (Å) | 9.843 |

| β (°) | 98.641 |

| Selected Bond Lengths (Å) | |

| S1—C1 | 1.684 |

| N1—C1 | 1.339 |

| N2—C1 | 1.348 |

| N2—N3 | 1.408 |

| N2—C2 | 1.460 |

Table 2: Calculated Quantum Chemical Parameters for a Representative Thiosemicarbazide Derivative Illustrative data based on typical values for thiosemicarbazide derivatives studied with DFT/B3LYP methods. researchgate.netscispace.com

| Parameter | Typical Calculated Value | Unit |

| EHOMO | ~ -6.0 to -6.5 | eV |

| ELUMO | ~ -1.0 to -1.5 | eV |

| Energy Gap (ΔE) | ~ 4.5 to 5.5 | eV |

| Dipole Moment (μ) | ~ 4.0 to 8.0 | Debye |

| Ionization Potential (IP) | ~ 6.0 to 6.5 | eV |

| Electron Affinity (EA) | ~ 1.0 to 1.5 | eV |

Theoretical calculations are crucial for evaluating the energetics of thiocarbonyl compounds. Studies comparing them with their carbonyl analogues reveal significant differences. For instance, calculations have shown that the reaction of a thiocarbonyl compound can be exothermic while the corresponding reaction for a carbonyl compound is endothermic, highlighting a fundamental difference in their stability and reactivity. nih.gov The energetics are influenced by factors such as internal Coulombic attraction and the higher polarizability of the sulfur atom compared to oxygen. nih.govrsc.org High-level quantum chemical methods are employed to investigate the structures and energies of thiocarbonyl compounds in their ground and excited states. sioc-journal.cn These calculations provide insights into reaction barriers and deactivation pathways following photoexcitation. sioc-journal.cn

Tautomerism Studies

Tautomerism is a key phenomenon in thiosemicarbazide chemistry, influencing the compounds' structural properties and biological activity. researchgate.net

This compound, like other thiosemicarbazides, can theoretically exist in two primary tautomeric forms: the thione form (containing a C=S group) and the thiol form (containing a C-SH group). analis.com.myresearchgate.net The thione-thiol equilibrium is fundamental to the chemical behavior of these molecules, including their ability to act as ligands in metal complexes. researchgate.netcdnsciencepub.com

The presence of a thioamide (-NH-C=S) functional group is the basis for this tautomerism. analis.com.my Spectroscopic evidence, particularly from IR and NMR, combined with computational analysis, is used to determine the predominant tautomeric form. researchgate.net In the solid state, IR spectroscopy can often confirm the tautomeric form; for example, the absence of an S-H stretching band around 2550-2600 cm⁻¹ and the presence of an N-H band indicate that the molecule exists in the thione form. analis.com.my

Computational studies using DFT are widely used to assess the relative stabilities of different tautomers. researchgate.netresearchgate.net For many thiosemicarbazide and thiosemicarbazone derivatives, calculations consistently show that the thione tautomer is significantly more stable than the thiol form in both the gas phase and in various solvents. researchgate.netresearchgate.netscirp.org

For example, a theoretical study on isatin-3-thiosemicarbazone found that one specific thione tautomer overwhelmingly dominates the population in the gas phase. researchgate.net The stability is often attributed to factors like intramolecular hydrogen bonding. researchgate.net While the thione form is generally more stable, the polarity of the solvent can influence the tautomeric equilibrium. scirp.orgindexcopernicus.com Solvation models, such as the Polarizable Continuum Model (PCM), are incorporated into DFT calculations to account for solvent effects on tautomer stability. researchgate.netindexcopernicus.com

Table 3: Illustrative Relative Energies of Tautomers for a Thiosemicarbazone Based on data for Isatin-3-Thiosemicarbazone from Kohli et al. (2014). researchgate.net This illustrates the typical energy difference between thione and thiol forms.

| Tautomer Form | Relative Energy (Gas Phase) | Description |

| Thione-A | 0.00 kcal/mol | Most stable thione conformer |

| Thione-B | +1.2 kcal/mol | Another thione conformer |

| Thiol-A | +11.8 kcal/mol | Most stable thiol conformer |

| Thiol-B | +13.5 kcal/mol | Another thiol conformer |

Molecular Modeling and Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding the interactions between a ligand, such as a thiosemicarbazone derivative, and its biological target, typically a protein or enzyme.

Molecular docking simulations have been extensively used to predict how thiosemicarbazone derivatives, formed from this compound, interact with various biological targets. These studies are crucial for structure-activity relationship (SAR) analysis and for optimizing lead compounds. thieme-connect.de

Key targets identified for thiosemicarbazone derivatives include enzymes that are critical in cell proliferation and survival, making them attractive for anticancer drug development. mdpi.com For instance, docking studies have explored the binding of thiosemicarbazones to targets such as:

Mitogen-activated protein kinase-activated protein kinase 2 (MK-2) : This enzyme is involved in cellular signaling pathways that control cell proliferation. Docking simulations of thiosemicarbazide derivatives into the MK-2 active site have revealed potential binding modes and interactions with key amino acid residues. mdpi.com

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) : As a key regulator of angiogenesis, VEGFR-2 is a major target in cancer therapy. Phthalazine derivatives incorporating a thiosemicarbazide spacer have been docked into the VEGFR-2 active site, with results correlating well with biological testing data. rsc.org

Topoisomerase II : This enzyme is essential for DNA replication and is a well-established target for anticancer drugs. benthamopenarchives.com Thiosemicarbazones are known to inhibit topoisomerase II activity, and docking studies help to elucidate the stabilizing interactions with the enzyme-DNA complex. benthamopenarchives.com

DNA Gyrase : In the context of antibacterial agents, thiosemicarbazide derivatives have been modeled as potential dual inhibitors of E. coli DNA gyrase B and Topoisomerase IV. bohrium.com

The interactions predicted by these simulations typically involve hydrogen bonds with the thiosemicarbazide backbone, particularly the nitrogen and sulfur atoms, as well as hydrophobic interactions with the surrounding protein residues. mdpi.combohrium.com

Docking simulations provide a molecular-level understanding of how these compounds may exert their biological effects. For thiosemicarbazones, the mechanism often involves the chelation of metal ions and the inhibition of crucial enzymes. benthamopenarchives.com By stabilizing the complex between an enzyme and its substrate (like the topoisomerase-DNA complex), the compound can effectively halt cellular processes such as DNA replication, leading to cell death in rapidly proliferating cancer cells. benthamopenarchives.com

The binding energy values calculated from docking studies offer a quantitative measure of the binding affinity. For example, docking of thiosemicarbazone derivatives against the TGF-β1 protein, implicated in cancer, has shown strong binding energies, suggesting potent inhibitory potential. nih.gov These computational insights guide the synthesis of new derivatives with improved efficacy and selectivity. thieme-connect.deresearchgate.net

Hirshfeld Crystal Properties Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.goviucr.org This analysis is based on the electron distribution of a molecule and provides a graphical representation of contacts between neighboring molecules, which are essential for understanding crystal packing and stability. nih.govnih.gov

The Hirshfeld surface is often mapped with properties like normalized contact distance (d_norm) , shape index , and curvedness . core.ac.uknih.gov The d_norm map highlights significant intermolecular contacts, where red spots indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds. iucr.org

For thiosemicarbazone derivatives, Hirshfeld analysis reveals the dominant role of specific intermolecular interactions in crystal cohesion. nih.goviucr.org The analysis of various thiosemicarbazone crystal structures consistently shows significant contributions from several types of contacts.

Table 1: Summary of Hirshfeld Surface Intermolecular Contact Contributions for Thiosemicarbazone Derivatives

| Intermolecular Contact | Contribution in cis-jasmone 4-ethylthiosemicarbazone (%) nih.goviucr.org | Contribution in a flavanone-thiosemicarbazide derivative (%) iucr.org |

|---|---|---|

| H···H | 70.7 | 38.9 |

| H···S / S···H | 13.5 | 13.1 |

| H···C / C···H | 8.8 | 20.3 |

| H···N / N···H | 6.6 | 3.0 |

| Cl···H / H···Cl | N/A | 12.0 |

As shown in the table, H···H contacts typically account for the largest portion of the Hirshfeld surface due to the abundance of hydrogen atoms. nih.goviucr.org However, the more specific H···S and H···N contacts, representing hydrogen bonds, are critical for defining the supramolecular architecture, often forming dimers and ribbons within the crystal structure. nih.goviucr.orgresearchgate.net The shape index helps to identify complementary hollows and bumps on the surface, which are characteristic of π-π stacking interactions, another important feature in the crystal packing of aromatic thiosemicarbazones. core.ac.ukmdpi.com

In Silico Prediction of Biological Activities

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. nih.gov These predictions help to identify compounds with favorable pharmacokinetic profiles early in the drug discovery process, reducing the likelihood of late-stage failures. mdpi.comresearchgate.net

The bioavailability and drug-likeness of thiosemicarbazone derivatives, including those from this compound, have been evaluated using various computational models. ujpronline.comujpronline.com These studies often assess compliance with established guidelines such as Lipinski's Rule of Five, which predicts the oral bioavailability of a compound. researchgate.net

Studies on a range of thiosemicarbazones have shown that they generally exhibit favorable ADMET profiles. researchgate.net For example, in silico analysis of indole-thiosemicarbazone compounds indicated good predicted oral bioavailability. researchgate.netscielo.br Similarly, a QSAR study of fluoren-9-one 2-methyl-3-thiosemicarbazone found that it met the criteria for bioavailability and possessed good lipophilicity (Log P < 5), a key factor for membrane permeability. ujpronline.comujpronline.com

However, predictions can vary. While some models suggest good gastrointestinal absorption, others indicate that certain derivatives may be poorly absorbed. nih.govresearchgate.net A comparative analysis noted that while thiosemicarbazides have a favorable ADMET profile, they might have a higher probability of metabolic activity and associated toxicity compared to their semicarbazide (B1199961) counterparts. researchgate.net

Table 2: Predicted Physicochemical and Pharmacokinetic Properties for Representative Thiosemicarbazone Derivatives

| Compound Type | Property | Predicted Value/Outcome | Reference |

|---|---|---|---|

| Fluoren-9-one 2-methyl-3-thiosemicarbazone | Lipophilicity (Log P) | < 5 (Good) | ujpronline.com, ujpronline.com |

| Indole-thiosemicarbazones | Oral Bioavailability | Predicted to be good | researchgate.net |

| General Thiosemicarbazides | Pfizer's Rule (ClogP < 3, TPSA > 75) | ~78% of compounds satisfy the rule (less likely to be toxic) | researchgate.net |

| (E)-4-ethyl-1-(1-(naphthalen-1-yl) ethylidene) thiosemicarbazide | Blood-Brain Barrier (BBB) Penetration | Predicted to penetrate | nih.gov |

| (E)-4-ethyl-1-(1-(naphthalen-1-yl) ethylidene) thiosemicarbazide | Gastrointestinal (GI) Absorption | Predicted to be low | nih.gov |

These in silico predictions are invaluable for prioritizing which derivatives of this compound should be synthesized and advanced to more resource-intensive in vitro and in vivo testing.

Drug-likeness Assessment